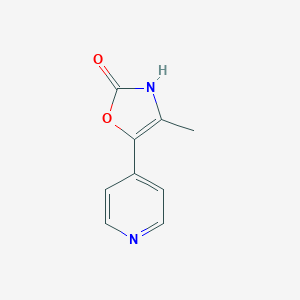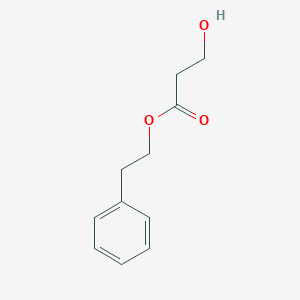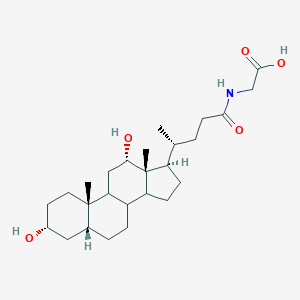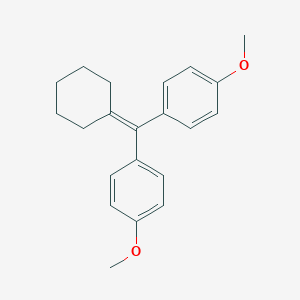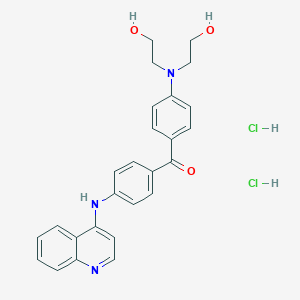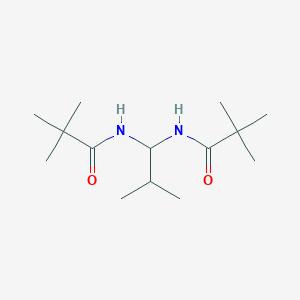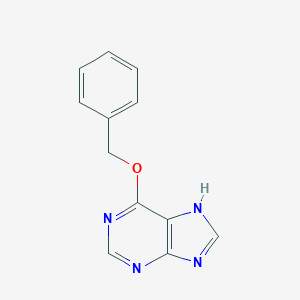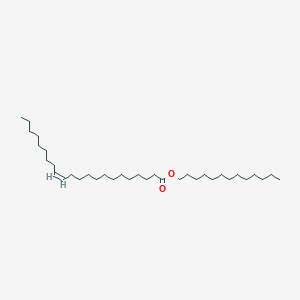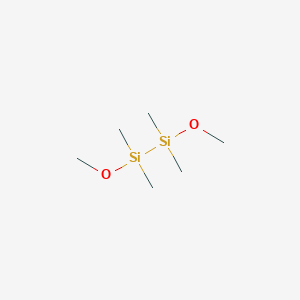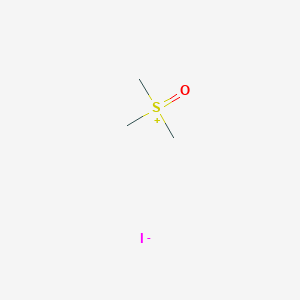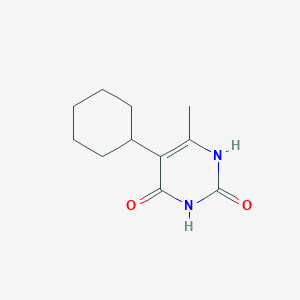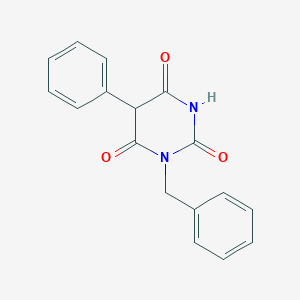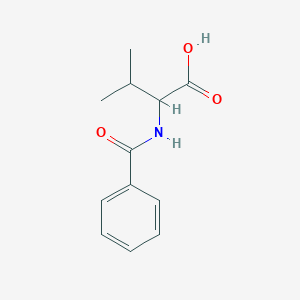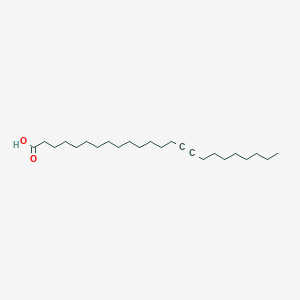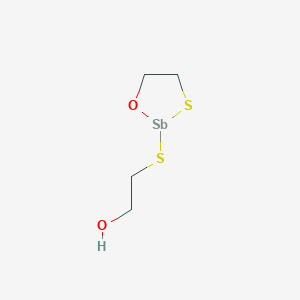
Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)-, also known as Ethyl 2-(2-thioxo-1,3-oxathiolan-3-yl) acetate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex process and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- can have various biochemical and physiological effects. This compound has been shown to inhibit the growth of fungi and bacteria, and it has also been shown to have antitumor properties. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- in lab experiments is its high purity and yield. This compound is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)-. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the use of this compound as a catalyst in organic synthesis reactions should be further explored.
Méthodes De Synthèse
The synthesis of Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- involves a multi-step process that includes the reaction of 2-mercaptoethanol with acetic anhydride, followed by the reaction with thioacetic acid. The final step involves the reaction with stibine gas to produce the desired compound. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- has been extensively studied for its potential applications in scientific research. This compound has been shown to have antifungal, antimicrobial, and antitumor properties. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propriétés
Numéro CAS |
1843-42-1 |
|---|---|
Formule moléculaire |
C4H9O2S2Sb |
Poids moléculaire |
275 g/mol |
Nom IUPAC |
2-(1,3,2-oxathiastibolan-2-ylsulfanyl)ethanol |
InChI |
InChI=1S/C2H6OS.C2H5OS.Sb/c2*3-1-2-4;/h3-4H,1-2H2;4H,1-2H2;/q;-1;+3/p-2 |
Clé InChI |
UXLPASPDTIQGLQ-UHFFFAOYSA-L |
SMILES |
C1CS[Sb](O1)SCCO |
SMILES canonique |
C1CS[Sb](O1)SCCO |
Autres numéros CAS |
1843-42-1 |
Synonymes |
2-(1,3,2-oxathiastibolan-2-ylthio)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


